4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate
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Overview
Description
4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a butenyl side chain, and a diazonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the butenyl side chain through a series of alkylation reactions. The final step involves the formation of the diazonium group under controlled conditions, often using nitrous acid or other diazotizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-oxobut-2-en-2-olate: Lacks the diazonium group, leading to different reactivity.
4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-amine: Contains an amine group instead of the oxobut-2-en-2-olate moiety.
Properties
CAS No. |
144396-81-6 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(3-but-3-enyl-2-oxopyrrolidin-1-yl)-2-diazobutane-1,3-dione |
InChI |
InChI=1S/C12H15N3O3/c1-3-4-5-9-6-7-15(11(9)17)12(18)10(14-13)8(2)16/h3,9H,1,4-7H2,2H3 |
InChI Key |
LGLJJCKBASDTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N1CCC(C1=O)CCC=C |
Origin of Product |
United States |
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